molecular formula C29H23N3O9S B5318010 Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B5318010
M. Wt: 589.6 g/mol
InChI Key: ODYFSOOJYLSSHJ-CFRMEGHHSA-N
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Description

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their diverse structures and significant biological activities. This particular compound features a unique combination of benzodioxole, furan, and thiazolopyrimidine moieties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O9S/c1-4-38-28(34)25-15(2)30-29-31(26(25)16-5-8-22-23(11-16)40-14-39-22)27(33)24(42-29)13-18-7-10-21(41-18)19-12-17(32(35)36)6-9-20(19)37-3/h5-13,26H,4,14H2,1-3H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYFSOOJYLSSHJ-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=C(C=CC(=C6)[N+](=O)[O-])OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=C(O5)C6=C(C=CC(=C6)[N+](=O)[O-])OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives, furan derivatives, and thiazolopyrimidine derivatives. These intermediates are then subjected to condensation reactions, cyclization, and esterification under controlled conditions to form the final product. Common reagents used in these reactions include acids, bases, catalysts, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and their interactions with other molecules.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Researchers may study its effects on various biological pathways and its potential as a drug candidate for treating diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique structure makes it a valuable building block for synthesizing complex molecules.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic systems with benzodioxole, furan, and thiazolopyrimidine moieties. Examples include:

  • Benzodioxole derivatives
  • Furan derivatives
  • Thiazolopyrimidine derivatives

Uniqueness

What sets Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate apart is its unique combination of these moieties, which imparts distinct chemical and biological properties

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